NDSB-211

Catalog No.
S615240
CAS No.
38880-58-9
M.F
C7H19NO5S
M. Wt
229.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NDSB-211

CAS Number

38880-58-9

Product Name

NDSB-211

IUPAC Name

2-hydroxyethyl-dimethyl-(3-sulfopropyl)azanium hydroxide

Molecular Formula

C7H19NO5S

Molecular Weight

229.30 g/mol

InChI

InChI=1S/C7H17NO4S.H2O/c1-8(2,5-6-9)4-3-7-13(10,11)12;/h9H,3-7H2,1-2H3;1H2

InChI Key

QDYXZZUKRVDVEQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

NDSB211

Canonical SMILES

C[N+](C)(CCCS(=O)(=O)O)CCO.[OH-]

The exact mass of the compound 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of ammonium betaine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

NDSB-211 (Dimethyl(2-hydroxyethyl)ammonium propane sulfonate, CAS 38880-58-9) is a highly specialized zwitterionic non-detergent sulfobetaine (NDSB) utilized extensively in bioprocessing, protein refolding, and structural biology. Characterized by a hydrophilic sulfobetaine head group and a uniquely short hydrophobic tail, NDSB-211 functions as a chemical chaperone that prevents protein aggregation and stabilizes early folding intermediates without forming micelles . For industrial and laboratory procurement, its primary value proposition lies in its ability to dramatically enhance the aqueous solubility of membrane proteins, nuclear proteins, and inclusion bodies under mild conditions [1]. Because it maintains a zwitterionic state over a broad pH range and does not alter the viscosity or conductivity of biological buffers, NDSB-211 is a critical raw material for downstream workflows requiring native protein conformation preservation, high-yield renaturation, and seamless buffer exchange.

Substituting NDSB-211 with conventional detergents (such as SDS, Triton X-100, or CHAPS) fundamentally alters downstream processability. Conventional detergents form micelles above their critical micelle concentration (CMC), making them notoriously difficult to remove via standard dialysis and often leading to irreversible protein denaturation . Conversely, attempting to substitute NDSB-211 with other in-class non-detergent sulfobetaines, such as NDSB-201 or NDSB-256, introduces critical analytical liabilities. Both NDSB-201 and NDSB-256 contain aromatic rings (pyridinium and benzyl groups, respectively) that strongly absorb ultraviolet light at 280 nm [1]. This optical interference masks protein elution profiles during UV-monitored chromatography and disrupts baseline readings in imaged capillary isoelectric focusing (icIEF) [2]. Furthermore, while high concentrations of sodium chloride are traditionally used to stabilize halophilic proteins, this approach prevents the use of ion-exchange chromatography; NDSB-211 uniquely stabilizes these proteins at low ionic strengths, enabling immediate chromatographic separation without desalting .

Optical Transparency for UV-Monitored Workflows

A major procurement differentiator for NDSB-211 is its optical clarity. Unlike its close structural analogs NDSB-201 and NDSB-256, which possess aromatic rings, NDSB-211 lacks an aromatic moiety and therefore does not absorb at 280 nm [1]. This allows NDSB-211 to be used at high concentrations (0.5 M to 1.0 M) during protein purification without masking the A280 signal of the target protein.

Evidence DimensionUV Absorbance at 280 nm
Target Compound DataNegligible absorbance at 280 nm at 1.0 M concentration
Comparator Or BaselineNDSB-201 / NDSB-256 (High background absorbance at 280 nm)
Quantified DifferenceComplete baseline clarity for NDSB-211 vs. total signal masking by NDSB-201/256
ConditionsImaged capillary isoelectric focusing (icIEF) and UV-monitored liquid chromatography (A280)

Allows continuous, label-free quantification of protein concentration during purification without requiring buffer exchange or alternative colorimetric assays.

Micelle Formation and Dialysis Efficiency

Conventional detergents heavily complicate downstream processing because they form bulky micelles that cannot pass through standard dialysis membranes. NDSB-211, due to its exceptionally short hydrophobic tail, does not reach a critical micelle concentration (CMC) even at concentrations exceeding 1.0 M . It remains entirely as free monomers, allowing for rapid and complete removal via standard dialysis.

Evidence DimensionCritical Micelle Concentration (CMC) and Dialyzability
Target Compound DataDoes not form micelles (CMC > 1.0 M)
Comparator Or BaselineConventional Detergents like CHAPS (Forms micelles at ~8 mM)
Quantified DifferenceNDSB-211 is 100% dialyzable using standard membranes, whereas micellar detergents are retained
ConditionsBuffer exchange post-solubilization using standard semi-permeable dialysis membranes

Eliminates the need for expensive detergent-removal resins or specialized chromatography, accelerating the transition from solubilization to functional assays.

Membrane and Nuclear Protein Extraction Yield

When extracting difficult-to-solubilize proteins, the addition of NDSB-211 to the lysis or extraction buffer significantly boosts recovery. By neutralizing charges and shielding hydrophobic patches without denaturing the protein, NDSB-211 has been shown to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30% compared to standard buffer systems .

Evidence DimensionProtein Recovery Yield
Target Compound DataUp to 30% higher total yield
Comparator Or BaselineStandard extraction buffers lacking NDSB additives
Quantified Difference30% absolute increase in solubilized protein recovery
ConditionsSolubilization of complex protein fractions from cell lysates at 0.5 - 1.0 M NDSB-211

Directly improves the economic efficiency and material recovery rates of difficult-to-express recombinant proteins.

Halophilic Protein Stabilization at Low Ionic Strength

Halophilic proteins typically require molar concentrations of NaCl to maintain their native folded state, which completely prevents the use of ion-exchange chromatography. NDSB-211 acts as a non-ionic osmolyte that substitutes for NaCl, stabilizing halophilic enzymes (such as malate dehydrogenase) at low ionic strengths [1].

Evidence DimensionRequired Ionic Strength for Stabilization
Target Compound DataStabilizes at low ionic strength (e.g., <100 mM NaCl)
Comparator Or BaselineStandard Buffer (Requires >1.0 M NaCl for stability)
Quantified DifferenceReplaces the need for molar concentrations of NaCl while maintaining protein stability
ConditionsIon-exchange chromatography preparation and column loading

Enables direct loading of halophilic proteins onto ion-exchange columns without massive dilution or desalting steps, streamlining the purification workflow.

Imaged Capillary Isoelectric Focusing (icIEF) of Monoclonal Antibodies

NDSB-211 is the preferred matrix additive for icIEF of mAbs and complex bispecific IgGs. Because it does not absorb at 280 nm, it allows for clean, label-free native fluorescence and UV detection of charge variants, unlike aromatic NDSBs which cause severe baseline interference [1].

High-Yield Renaturation of Inclusion Bodies

For recombinant proteins expressed as insoluble inclusion bodies in E. coli, NDSB-211 is utilized during the rapid dilution refolding step. Its ability to shield hydrophobic patches on early folding intermediates prevents irreversible aggregation, significantly increasing the yield of the natively folded, active enzyme without the dialysis complications of standard detergents [2].

Ion-Exchange Chromatography of Halophilic Proteins

Halophilic proteins typically require molar concentrations of salt to prevent denaturation, which precludes direct ion-exchange chromatography. NDSB-211 acts as a non-ionic osmolyte substitute for NaCl, stabilizing the proteins at low ionic strengths and allowing direct column loading without intermediate desalting .

Structural Biology and Protein Crystallization

NDSB-211 is widely included in sparse-matrix crystallization screens. Because it does not form micelles, it does not disrupt protein-protein crystal lattice contacts, but it effectively prevents non-specific amorphous aggregation in the crystallization drop, leading to larger, diffraction-quality crystals suitable for X-ray crystallography [3].

XLogP3

-1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

229.09839388 Da

Monoisotopic Mass

229.09839388 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

38880-58-9

Dates

Last modified: 08-15-2023

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